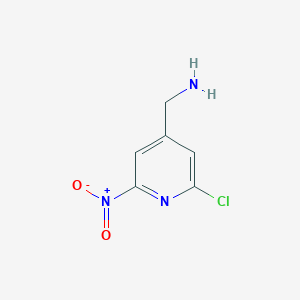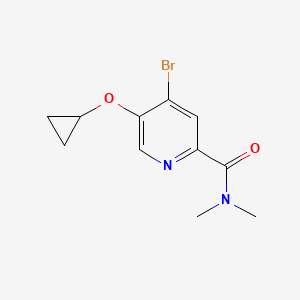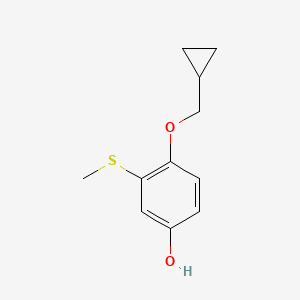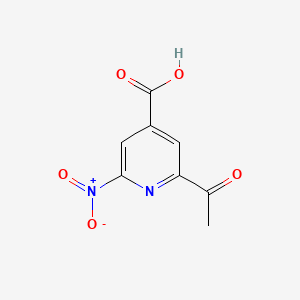
3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride is an organic compound that features a benzyloxy group, a cyano group, and a sulfonyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride typically involves the introduction of the benzyloxy group, the cyano group, and the sulfonyl chloride group onto a benzene ring through a series of chemical reactions. One common method involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is reacted with copper(I) cyanide to introduce the cyano group.
Sulfonation: The benzene ring is sulfonated to introduce the sulfonyl chloride group.
Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include sulfonamides.
Substitution: Products depend on the nucleophile used, such as ethers, amines, or thiols.
Applications De Recherche Scientifique
3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The benzyloxy and cyano groups can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyloxy)-5-nitrobenzenesulfonyl chloride
- 3-(Benzyloxy)-5-aminobenzenesulfonyl chloride
- 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride
Uniqueness
3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride is unique due to the presence of the cyano group, which can participate in additional chemical reactions compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C14H10ClNO3S |
|---|---|
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
3-cyano-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C14H10ClNO3S/c15-20(17,18)14-7-12(9-16)6-13(8-14)19-10-11-4-2-1-3-5-11/h1-8H,10H2 |
Clé InChI |
KRXRRYMHSRPYLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)












![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
